molecular formula C34H18Cl2CrN4O10S2.Na<br>C34H18Cl2CrN4NaO10S2 B13776404 Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium CAS No. 75214-68-5

Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium

Cat. No.: B13776404
CAS No.: 75214-68-5
M. Wt: 852.5 g/mol
InChI Key: PMINKRRVDJFCQN-UHFFFAOYSA-J
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Description

Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium is a complex chemical compound with a molecular formula of C34H22Cl2CrN4NaO10S2+ and a molecular weight of 856.58115 . This compound is known for its intricate structure, which includes chromate ions coordinated with azo and oxathiazol groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium involves several steps. The primary synthetic route includes the reaction of 5-chloro-2-hydroxyphenyl with naphth[2,1-d]-1,3-oxathiazol-5-ol under specific conditions to form the azo compound. This intermediate is then reacted with chromate ions to form the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium has several scientific research applications:

Mechanism of Action

The mechanism of action of Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium involves its interaction with specific molecular targets. The chromate ion can interact with cellular components, leading to oxidative stress and cellular damage. The azo groups can bind to proteins and enzymes, altering their function and activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific coordination environment and the presence of both azo and oxathiazol groups, which confer unique chemical and biological properties.

Properties

CAS No.

75214-68-5

Molecular Formula

C34H18Cl2CrN4O10S2.Na
C34H18Cl2CrN4NaO10S2

Molecular Weight

852.5 g/mol

IUPAC Name

sodium;4-[(5-chloro-2-oxidophenyl)diazenyl]-3,3-dioxobenzo[g][1,3]benzoxathiol-5-olate;chromium(3+)

InChI

InChI=1S/2C17H11ClN2O5S.Cr.Na/c2*18-9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)26(23,24)8-25-16;;/h2*1-7,21-22H,8H2;;/q;;+3;+1/p-4

InChI Key

PMINKRRVDJFCQN-UHFFFAOYSA-J

Canonical SMILES

C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)[O-])N=NC4=C(C=CC(=C4)Cl)[O-].C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)[O-])N=NC4=C(C=CC(=C4)Cl)[O-].[Na+].[Cr+3]

Origin of Product

United States

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